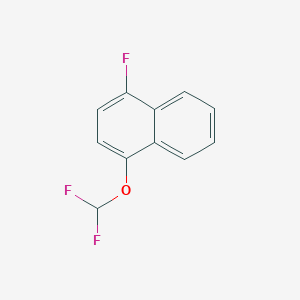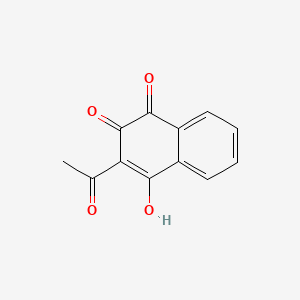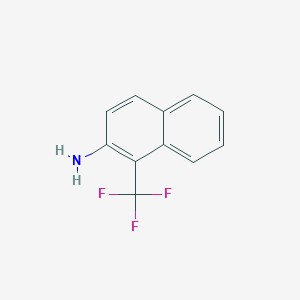![molecular formula C11H7N3O2 B11892637 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-67-6](/img/structure/B11892637.png)
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound with a unique structure that has attracted significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves a multi-step process. One common method includes the oxidative annulation of N-phenylglycines with maleimides, followed by subsequent reactions such as dehydrogenation and N-demethylation . Another approach involves a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and CeO2 (cerium(IV) oxide).
Reduction: Zinc in acetic acid (Zn/AcOH) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound has shown potential as an antileishmanial agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . The compound’s ability to interfere with these pathways makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
27295-67-6 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
4-aminopyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H7N3O2/c12-9-8-7(10(15)14-11(8)16)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15,16) |
InChIキー |
RAXYIYHDTOVGMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)C(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


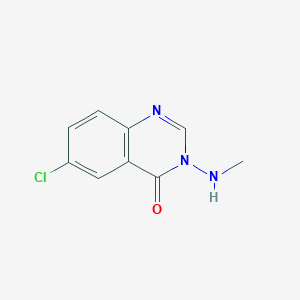
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
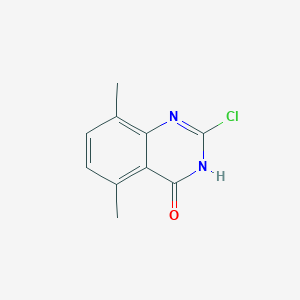

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)

